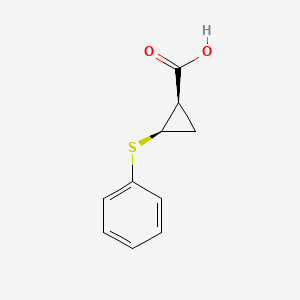
cis-2-Phenylsulfanylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Phenylsulfanylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Phenylsulfanylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of the phenylsulfanyl group. One common method involves the reaction of a cyclopropane derivative with a phenylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-2-Phenylsulfanylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
cis-2-Phenylsulfanylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropane derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-2-Phenylsulfanylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, while the cyclopropane ring can influence the compound’s reactivity and stability. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
cis-2-Aminomethylcyclopropane carboxylic acid: An agonist for the GABAA-rho receptor.
cis-2-Decenoic acid: Known for its role in biofilm dispersion.
Uniqueness
cis-2-Phenylsulfanylcyclopropanecarboxylic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(1R,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 |
InChI Key |
CCYWYCFSZCKDIN-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1SC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(C1SC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















